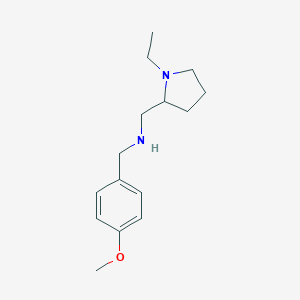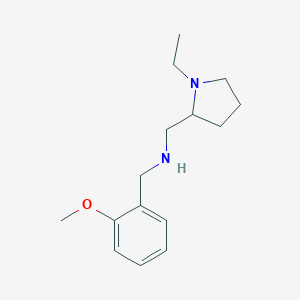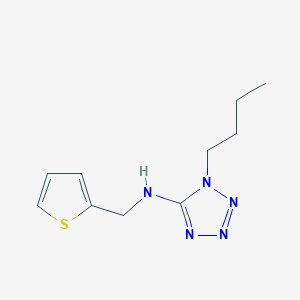
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine, also known as EPMB, is a synthetic compound that is used in a variety of scientific research applications. It is an organic molecule that has a wide range of biochemical and physiological effects.
科学的研究の応用
Subheading Urinary Carcinogen Metabolites as Biomarkers
Measurement of human urinary carcinogen metabolites presents a practical method for gaining insights into tobacco and cancer. The review by Hecht (2002) highlights the utility of quantifying carcinogens and their metabolites in urine samples from smokers or those exposed to environmental tobacco smoke. This method is particularly beneficial for studying carcinogen dose, delineating exposed versus non-exposed individuals, and understanding carcinogen metabolism in humans. Specifically, NNAL and NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, are emphasized as exceptionally useful biomarkers for studies on environmental tobacco smoke exposure due to their high sensitivity and specificity.
Amines in Child Development
Subheading Urinary Excretion of Amines in Children
The study of urinary excretion of amines in normal children by Perry et al. (1962) provides valuable insights into the normal metabolic profile of amines in children. The research identifies 19 different amines in the urine of normal children and suggests that analyzing the pattern of urinary amines in children with mental deficiencies or illnesses compared to the normal pattern may offer clues to certain forms of cerebral dysfunction.
Exposure to Heterocyclic Amines
Subheading Human Exposure to Heterocyclic Amines
Research on the exposure to heterocyclic amines (HAs) in humans, as detailed by Wakabayashi et al. (1993), underlines the continuous exposure of humans to HAs through normal diet. The study's findings that these carcinogenic HAs are present in various cooked foods and their metabolites can be quantified in urine samples of individuals consuming a normal diet indicate the potential health risks associated with everyday food consumption.
Analysis of Heterocyclic Aromatic Amines
Subheading Analyzing Heterocyclic Aromatic Amines and Metabolites
The review by Teunissen et al. (2010) provides comprehensive coverage on the analysis of heterocyclic aromatic amine PhIP and its phase I and II metabolites in biological matrices, foodstuff, and beverages. Highlighting the importance of analyzing these carcinogenic or detoxification products, this review serves as a valuable resource for researchers focusing on the biological effects and exposure levels of PhIP and its metabolites.
特性
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-17-10-4-5-14(17)12-16-11-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOBTHTAMVEAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-pyrrolidin-2-ylmethyl)-(4-methoxy-benzyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4,5-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B471217.png)
![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B471268.png)
![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)








![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)